

Application Notes and Protocols for ONO-1603 in Age-Induced Apoptosis Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ONO 1603

Cat. No.: B1677308

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Introduction

ONO-1603 is a novel prolyl endopeptidase inhibitor that has demonstrated significant neuroprotective effects in preclinical models of age-induced apoptosis.^{[1][2][3]} These application notes provide a comprehensive overview of the use of ONO-1603 in a well-established in vitro model of neuronal aging and apoptosis. The protocols detailed below are based on published research and are intended to guide researchers in studying the therapeutic potential of ONO-1603 and similar compounds.

Age-induced apoptosis is a key process in the progressive loss of neurons associated with neurodegenerative diseases.^[1] The model described herein utilizes primary cultures of rat cerebral and cerebellar neurons which undergo apoptosis after prolonged culture, mimicking the age-related decline observed in vivo.^[1] ONO-1603 has been shown to effectively delay this apoptotic process, highlighting its potential as a therapeutic agent for age-related neurodegeneration.^[1]

Mechanism of Action

ONO-1603 exerts its neuroprotective effects by suppressing the overexpression of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).^[1] In cultured central nervous system neurons undergoing age-induced apoptosis, there is a marked increase in GAPDH mRNA and an accumulation of GAPDH protein in the particulate fraction.^[1] ONO-1603 robustly

counteracts this overexpression, which is a key mediator of the apoptotic cascade in this model.^[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and safety of ONO-1603 in delaying age-induced apoptosis in cultured rat neurons.^[1]

Table 1: Efficacy of ONO-1603 in Delaying Age-Induced Apoptosis

Parameter	ONO-1603	Tetrahydroaminoacridine (THA)
Maximal Protective Effect	0.03 μ M	10 μ M
Protective Range	0.03 - 1 μ M	3 - 10 μ M
Relative Potency	~300x more potent than THA	-

Table 2: Neurotoxicity Profile of ONO-1603

Compound	Concentration	Observation
ONO-1603	100 μ M	Non-toxic to neurons
Tetrahydroaminoacridine (THA)	\geq 30 μ M	Severe neurotoxicity

Experimental Protocols

The following are detailed protocols for inducing and assessing age-induced apoptosis in primary neuronal cultures and for evaluating the neuroprotective effects of ONO-1603.

Protocol 1: Primary Neuronal Cell Culture and Induction of Age-Induced Apoptosis

Materials:

- Timed-pregnant Sprague-Dawley rats (embryonic day 18 for cortical neurons, postnatal day 8 for cerebellar granule cells)
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Horse Serum
- Glucose
- Penicillin-Streptomycin solution
- Poly-L-lysine
- Cytosine arabinoside
- ONO-1603
- Tetrahydroaminoacridine (THA) - for comparison

Procedure:

- Prepare culture dishes by coating with poly-L-lysine.
- Isolate cerebral cortices from embryonic day 18 rat fetuses or cerebella from postnatal day 8 rat pups.
- Dissociate the tissue into single cells using mechanical trituration.
- Plate the cells at a suitable density onto the poly-L-lysine coated dishes.
- Culture cortical neurons in DMEM supplemented with 10% FBS.
- Culture cerebellar granule cells in DMEM supplemented with 10% horse serum, 25 mM KCl, and 30 mM glucose.
- Add cytosine arabinoside to the cultures after 24 hours to inhibit the proliferation of non-neuronal cells.

- To induce age-related apoptosis, maintain the primary cultures for over 2 weeks without changing the medium or supplementing with glucose.^[1]
- For treatment groups, add ONO-1603 or THA to the culture medium at the desired concentrations at the beginning of the culture period.

Protocol 2: Morphological Assessment of Apoptosis

Materials:

- Toluidine Blue stain
- Fluorescein diacetate (FDA)
- Propidium iodide (PI)
- Phosphate-buffered saline (PBS)
- Fluorescence microscope

Procedure:

- Toluidine Blue Staining:
 - Fix the cultured neurons with an appropriate fixative (e.g., 4% paraformaldehyde).
 - Stain the cells with a 0.1% Toluidine Blue solution.
 - Dehydrate the samples through a graded series of ethanol.
 - Mount the coverslips and observe under a light microscope. Apoptotic cells will exhibit condensed, darkly stained nuclei.
- Fluorescein Diacetate/Propidium Iodide (FDA/PI) Staining:
 - Wash the cells with PBS.
 - Incubate the cells with a solution containing FDA (to stain viable cells green) and PI (to stain non-viable cells red).

- Observe the cells immediately under a fluorescence microscope. Quantify the number of green (viable) and red (apoptotic/necrotic) cells.

Protocol 3: Biochemical Assessment of Apoptosis (DNA Laddering)

Materials:

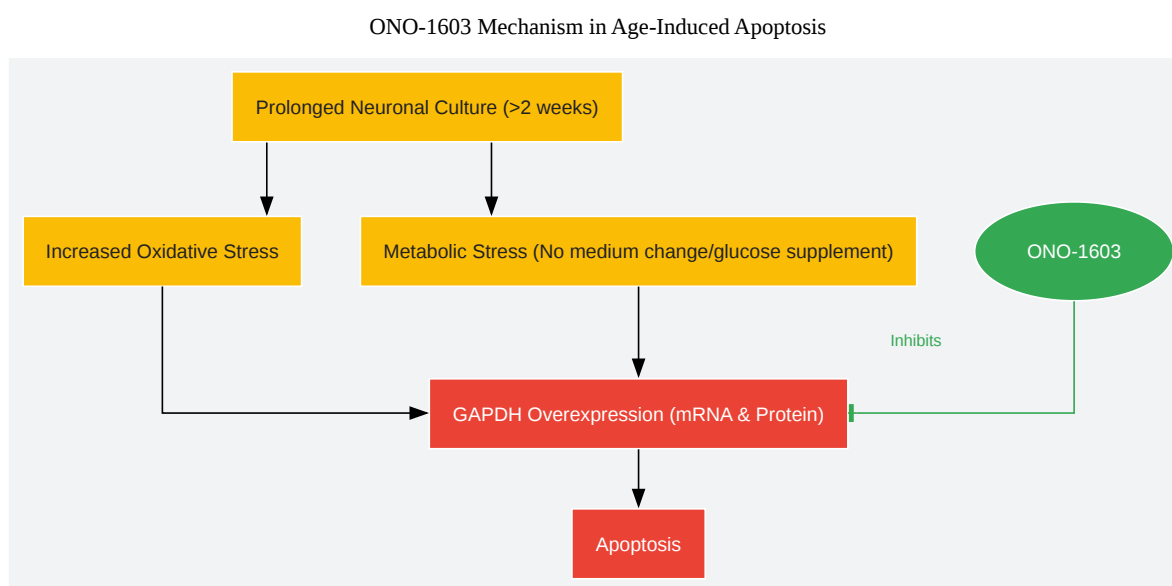
- Cell lysis buffer
- Proteinase K
- RNase A
- Phenol:chloroform:isoamyl alcohol
- Ethanol
- TE buffer
- Agarose
- Ethidium bromide
- Gel electrophoresis apparatus

Procedure:

- Harvest the cultured neurons and lyse the cells.
- Treat the lysate with RNase A and then with Proteinase K to remove RNA and proteins.
- Extract the DNA using phenol:chloroform:isoamyl alcohol.
- Precipitate the DNA with ethanol and resuspend it in TE buffer.
- Run the DNA samples on a 1.5-2% agarose gel containing ethidium bromide.

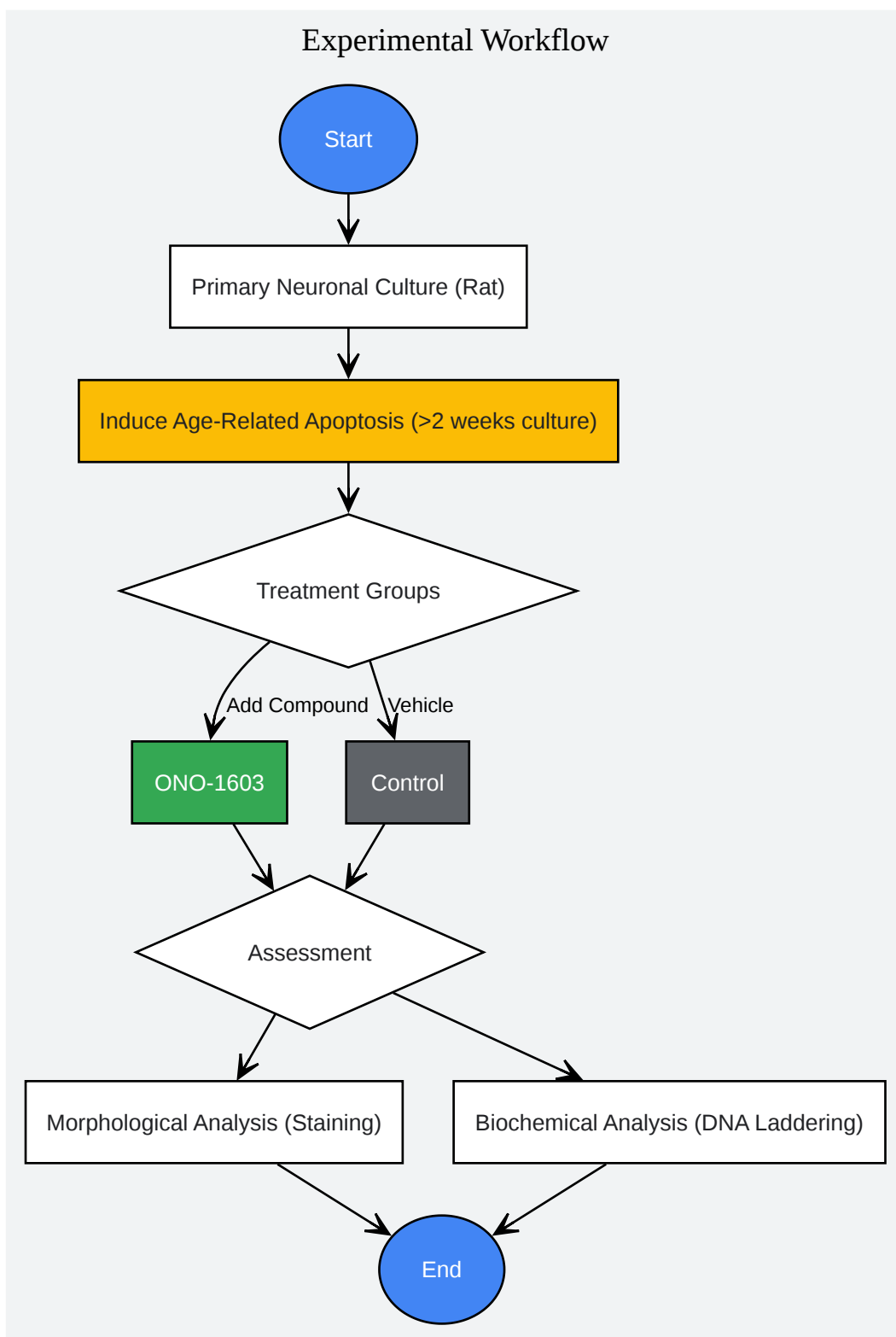
- Visualize the DNA under UV light. The presence of a "ladder" pattern of DNA fragments is indicative of apoptosis.

Visualizations



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Caption: ONO-1603 inhibits GAPDH overexpression to block apoptosis.



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Caption: Workflow for assessing ONO-1603's anti-apoptotic effects.

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References

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Email: info@benchchem.com